N'-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide
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Overview
Description
N’-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide is a complex organic compound that features a piperidine ring, a benzyl group, and a naphthalenesulfonohydrazide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
N’-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide, also known as 1-benzyl-N’-(naphthalene-2-sulfonyl)piperidine-4-carbohydrazide, is a piperidine derivative . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They have shown activity against different viruses, including the H1N1 influenza virus and SARS-CoV2 .
Mode of Action
It is known that 4,4-disubstituted n-benzyl piperidines inhibit the h1n1 influenza virus through specific hemagglutinin fusion peptide interaction . Similarly, compounds with a piperidine core have been discovered as potential inhibitors of SARS-CoV2 .
Biochemical Pathways
It is known that piperidine derivatives can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Result of Action
It is known that piperidine derivatives have shown activity against different viruses, including the h1n1 influenza virus and sars-cov2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 1-benzyl-4-piperidone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-naphthalenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or naphthalene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
N’-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including potential antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-phenethyl-4-piperidinyl)propionanilide: Known for its analgesic properties.
N-benzylpiperidine derivatives: Explored for their potential as acetylcholinesterase inhibitors.
Uniqueness
N’-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide is unique due to its combination of a piperidine ring, benzyl group, and naphthalenesulfonohydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-benzyl-N'-naphthalen-2-ylsulfonylpiperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c27-23(20-12-14-26(15-13-20)17-18-6-2-1-3-7-18)24-25-30(28,29)22-11-10-19-8-4-5-9-21(19)16-22/h1-11,16,20,25H,12-15,17H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLAVROBGRTKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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